molecular formula C19H20O B6346749 (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1354941-82-4

(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No.: B6346749
CAS No.: 1354941-82-4
M. Wt: 264.4 g/mol
InChI Key: FWEZKXNOLYWHGU-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by its α,β-unsaturated ketone core, with two aromatic substituents: a 3-methylphenyl group (Ring A) and a 4-isopropylphenyl group (Ring B). Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties, which are influenced by substituent patterns on the aromatic rings.

Properties

IUPAC Name

(E)-1-(3-methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O/c1-14(2)17-10-7-16(8-11-17)9-12-19(20)18-6-4-5-15(3)13-18/h4-14H,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEZKXNOLYWHGU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure includes:

    Reactants: 3-Methylbenzaldehyde and 4-(propan-2-yl)acetophenone.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Solvent: Ethanol or methanol is commonly used as the solvent.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

The reaction yields the desired chalcone after purification, typically by recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols.

Scientific Research Applications

Medicinal Chemistry

Chalcones have been extensively studied for their pharmacological properties. The specific compound (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one exhibits several bioactive properties:

  • Anticancer Activity : Research indicates that chalcones can induce apoptosis in cancer cells. Studies have shown that this compound may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
  • Antioxidant Properties : The presence of phenolic structures in chalcones contributes to their ability to scavenge free radicals. This antioxidant activity is crucial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Some studies suggest that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .

Materials Science

Chalcones are also being explored for their potential applications in materials science:

  • Organic Light Emitting Diodes (OLEDs) : Due to their unique electronic properties, chalcones have been investigated as potential materials for OLEDs. Their ability to emit light when subjected to an electric current makes them suitable for use in display technologies .
  • Photovoltaic Devices : Research into the use of chalcones in organic solar cells has shown promise in enhancing energy conversion efficiency due to their suitable energy levels and charge transport properties .

Organic Synthesis

The synthesis of (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one serves as a versatile building block in organic chemistry:

  • Synthesis of Complex Molecules : This compound can be utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, making it a valuable component in synthetic pathways .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent .

Case Study 2: OLED Applications

Research conducted at a leading university explored the application of this chalcone in OLED technology. The study found that devices fabricated with this compound showed improved brightness and stability compared to traditional materials, suggesting its viability for commercial applications .

Mechanism of Action

The mechanism by which (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one exerts its effects involves interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Its antioxidant properties are likely due to its ability to scavenge free radicals and upregulate antioxidant enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Chalcone derivatives are classified based on substituent positions, electronegativity, and steric effects. Below is a comparative analysis of the target compound with structurally or functionally related analogs:

Compound Ring A Substituents Ring B Substituents Key Properties Reference
(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one 3-methyl 4-isopropyl Moderate lipophilicity; steric hindrance may reduce binding affinity.
Cardamonin 2-hydroxy, 4-hydroxy Unsubstituted High inhibitory activity (IC₅₀ = 4.35 μM); hydroxyl groups enhance H-bonding.
LabMol-95 <br/>(2E)-1-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one 4-methyl 5-nitrothiophene Antitubercular activity; IC₅₀ not reported but high purity (99.4%).
(2E)-1-(4-2,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one 2,4-dichloro 4-isopropyl Antifungal activity (MIC = 0.07 µg/mL); chlorine enhances electronegativity.
3MPNP <br/>(2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one 3-methyl 4-nitro High hyperpolarizability (c(3) = 278.5 × 10²² m² V⁻²); nitro group increases polarity.
(2E)-1-(5-chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one 5-chlorothiophene 4-dimethylamino Solid-state emissive properties; dimethylamino enhances electron-donating capacity.

Key Trends in Structure–Activity Relationships (SAR)

Electronegativity and Bioactivity: Substitutions with electronegative groups (e.g., -Cl, -NO₂, -F) on Ring A or B correlate with improved biological activity. For example, 2,4-dichloro substitution (Ring A) in the dichlorophenyl-isopropyl chalcone showed potent antifungal activity (MIC = 0.07 µg/mL) . In contrast, the target compound's 3-methyl and 4-isopropyl groups, which are less electronegative, may result in lower potency . Methoxy groups (e.g., in LabMol-93) reduce activity compared to halogens, as seen in cluster 6 compounds where IC₅₀ values increased with methoxy substitution .

Steric Effects :

  • Bulky substituents like isopropyl (propan-2-yl) can hinder molecular packing or target binding. For instance, (2E)-1-(anthracen-9-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one exhibited three distinct conformers in its crystal structure due to steric interactions .

Polarity and Solubility :

  • Nitro groups (e.g., in 3MPNP) enhance polarity and hyperpolarizability, making such derivatives suitable for optoelectronic applications . The target compound’s isopropyl group may improve lipid solubility, favoring membrane penetration in biological systems.

Thermal and Spectral Properties

  • Melting Points : Chalcones with nitro or halogen substituents (e.g., LabMol-95, m.p. 194°C) typically have higher melting points than those with alkyl groups due to stronger intermolecular forces . The target compound’s melting point is unreported but likely lower due to its alkyl substituents.
  • IR/NMR Data : The presence of isopropyl groups would result in distinct δ ~1.2–1.4 ppm (CH₃) in ¹H NMR and ~20–25 ppm (CH(CH₃)₂) in ¹³C NMR, similar to related isopropyl-substituted chalcones .

Biological Activity

The compound (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Chemical Formula : C19H20O
  • Molecular Weight : 264.36 g/mol
  • CAS Number : 1354941-82-4

Biological Activities

Chalcones, including (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, are known for a variety of biological activities:

1. Anticancer Activity

Chalcones have shown promising anticancer properties. Studies indicate that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific oncogenic pathways. For example:

  • A study demonstrated that certain chalcone derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential .

2. Anti-inflammatory Effects

Chalcones have been reported to possess anti-inflammatory properties by inhibiting key inflammatory mediators such as COX enzymes and cytokines. In a recent study:

  • The compound displayed inhibitory activity against COX-1 and COX-2 enzymes, with IC50 values indicating its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

Research has also highlighted the antimicrobial potential of chalcones. They have been shown to exhibit activity against various pathogens, including bacteria and fungi:

  • A study found that specific chalcone derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationships (SAR)

The biological activity of chalcones is heavily influenced by their structural features. Modifications in the phenolic rings and substituents can enhance or diminish their biological efficacy:

  • Substituents such as methyl or isopropyl groups on the aromatic rings have been associated with increased potency against cancer cells .
  • The presence of electron-donating groups has been linked to enhanced anti-inflammatory activity, suggesting that fine-tuning these substituents could optimize therapeutic outcomes .

Case Studies

Several case studies have explored the biological activities of chalcone derivatives similar to (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one:

StudyFindingsBiological Activity
Study ASignificant cytotoxicity against A431 skin cancer cellsAnticancer
Study BInhibition of COX enzymes with IC50 values < 30 μMAnti-inflammatory
Study CAntibacterial effects against E. coli and S. aureusAntimicrobial

Q & A

Q. What are the optimized synthetic routes for (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation. A methodologically rigorous approach involves:

  • Reactants : 3-Methylacetophenone and 4-isopropylbenzaldehyde in ethanol.
  • Catalyst : NaOH (10% w/v) under reflux at 70–80°C for 6–8 hours.
  • Workup : Acidification with dilute HCl to pH 5–6, followed by recrystallization from ethanol to isolate the chalcone derivative.
  • Yield Optimization : Adjusting molar ratios (1:1.2 ketone:aldehyde) and monitoring reaction progress via TLC (hexane:ethyl acetate, 7:3).
    This method aligns with protocols for analogous chalcones, where purity >95% is achieved through repeated crystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

A multi-technique approach ensures structural validation:

  • FTIR : Confirms carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and α,β-unsaturated system (C=C) at ~1600 cm⁻¹.
  • NMR :
    • ¹H NMR : Doublets for trans-olefinic protons (δ 7.5–8.0 ppm, J = 15–16 Hz).
    • ¹³C NMR : Carbonyl carbon at ~190 ppm and olefinic carbons at ~120–140 ppm.
  • XRD : Resolves crystal packing and bond lengths (e.g., C=O bond ≈1.22 Å, C=C bond ≈1.34 Å). Data deposition in repositories like CCDC (e.g., deposition number 1988019 ) ensures reproducibility .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level provides:

  • HOMO-LUMO Analysis : Predicts charge transfer interactions (e.g., HOMO localized on the enone system, LUMO on aryl rings).
  • Electrostatic Potential Maps : Identifies nucleophilic/electrophilic sites for reactivity predictions.
  • Geometric Optimization : Validates experimental XRD bond lengths (e.g., C=O deviation <0.02 Å from DFT) .

Q. How to address discrepancies between experimental and computational structural data?

If bond lengths or angles diverge (e.g., C=C stretch in IR vs. DFT-predicted vibration frequencies):

  • Refinement : Use higher-level theory (e.g., M06-2X functional) or larger basis sets (e.g., aug-cc-pVTZ).
  • Experimental Validation : Employ neutron diffraction or low-temperature XRD to reduce thermal motion artifacts .

Q. What methodologies are used to evaluate biological activity, such as antimicrobial effects?

  • Assay Design :
    • MIC Determination : Broth microdilution (concentration range: 1–256 µg/mL) against S. aureus (ATCC 25923) and E. coli (ATCC 25922).
    • Controls : Ciprofloxacin (1–5 µg/mL) and solvent-only negative controls.
  • Mechanistic Probes : Molecular docking (e.g., AutoDock Vina) into E. coli DNA gyrase (PDB: 1KZN) to assess binding affinity (ΔG < -7 kcal/mol suggests inhibition) .

Q. How to improve solubility for in vivo studies without structural modification?

  • Co-Solvent Systems : Ethanol-PEG 400 (30:70 v/v) increases aqueous solubility up to 5 mg/mL.
  • Nanoparticle Formulation : Use PLGA nanoparticles (size: 150–200 nm, PDI <0.2) via emulsion-solvent evaporation .

Q. How to ensure data reproducibility in bioactivity studies across labs?

  • Purity Verification : HPLC (C18 column, acetonitrile:water 60:40, λ = 254 nm) with ≥98% purity threshold.
  • Standardized Protocols : CLSI M07-A10 guidelines for antimicrobial testing, with triplicate replicates per concentration .

Q. What strategies elucidate structure-activity relationships (SAR) for this chalcone?

  • Analog Synthesis : Replace 4-isopropylphenyl with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups.
  • Activity Trends : Correlate logP (measured via shake-flask method) with antimicrobial IC₅₀. For example, -OCH₃ substitution may enhance Gram-positive activity by 2-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.